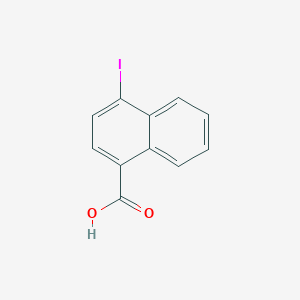

4-Iodonaphthalene-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Iodonaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H7IO2 and a molecular weight of 298.08 g/mol It is a derivative of naphthalene, where an iodine atom is substituted at the 4-position and a carboxylic acid group is attached at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodonaphthalene-1-carboxylic acid typically involves the iodination of naphthalene derivatives followed by carboxylation. One common method includes the reaction of 4-iodonaphthalene with carbon dioxide under high pressure and temperature in the presence of a suitable catalyst . Another approach involves the use of organometallic intermediates, where the halogenated naphthalene undergoes a Grignard reaction followed by carbonation .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using iodine and suitable solvents, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Decarboxylative Halogenation

The carboxylic acid group undergoes decarboxylation under specific halogenation conditions. Key findings include:

-

Mechanism : In lead-mediated reactions, the carboxylate forms a lead complex (RCO₂)₄Pb, which coordinates with halides. This complex decomposes via homolytic cleavage, producing alkyl radicals and halide intermediates. For iodine, fragmentation favors Pb–I bond cleavage, generating iodine radicals .

-

Conditions :

| Substrate | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Iodonaphthalene-1-COOH | tert-Butylhypoiodite | Iodinated aromatic derivative | 64 |

Copper-Catalyzed Cross-Coupling

The iodine substituent participates in Ullmann-type couplings:

-

Arylation : Reacts with aryl iodides via copper(I) iodide/1,10-phenanthroline catalysis. Optimized conditions include 20 mol % CuI, 40 mol % ligand, and Cs₂CO₃ in 1,4-dioxane at 110°C .

-

Scope : Tolerates electron-withdrawing (e.g., -CF₃) and donating (e.g., -OMe) groups on aryl iodides without dehalogenation .

Example Reaction :

4-Iodonaphthalene-1-COOH+Ar-ICuI, 1,10-phenBiaryl-1-carboxylic acid+HI

Esterification and Amidation

The carboxylic acid group undergoes nucleophilic acyl substitution:

-

Esterification : Reacts with alcohols (e.g., methanol) under H₂SO₄ catalysis, forming methyl esters.

-

Amidation : Couples with amines (e.g., morpholine) using N-benzoyloxy amine partners, yielding amides in 64% yield .

Conditions :

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient naphthalene ring facilitates SNAr at the 4-position:

-

Iodine Displacement : Reacts with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at elevated temperatures.

-

Catalysis : Palladium complexes enhance reactivity for C–N bond formation .

Example :

4-Iodonaphthalene-1-COOH+NH2R→4-Aminonaphthalene-1-COOH+HI

Radical-Mediated Functionalization

Decarboxylation generates stable naphthyl radicals for C–C bond formation:

-

Photoredox Catalysis : Using Ir(III) photocatalysts, alkyl radicals couple with Cu(II) amido species to form C–N bonds .

-

Applications : Late-stage functionalization of pharmaceuticals (e.g., ibuprofen, naproxen) .

Mechanistic Pathway :

-

Carboxylic acid activation via hypervalent iodine reagents.

-

Photoredox-induced decarboxylation to naphthyl radical.

Cyclization Reactions

Intramolecular reactions form heterocyclic systems:

-

Lactonization : Under iodolactonization conditions (I₂, H₂O), forms γ-lactones .

-

Oxadiazole Synthesis : Reacts with N-isocyaniminotriphenylphosphorane (NIITP) to form 1,3,4-oxadiazoles, which undergo subsequent arylation .

Optimized Conditions for Oxadiazole Formation :

Comparative Reactivity of Halogenated Derivatives

| Compound | Reactivity Trend | Key Difference |

|---|---|---|

| 4-Iodonaphthalene-1-COOH | High (I > Br > Cl) | Larger atomic size of iodine |

| 4-Bromonaphthalene-1-COOH | Moderate | Lower leaving-group ability |

| 2-Iodonaphthalene-1-COOH | Lower (steric hindrance) | Iodine at 2-position |

Scientific Research Applications

Common Synthetic Routes

- Iodination of Naphthalene Derivatives : The synthesis typically begins with the iodination of naphthalene derivatives followed by carboxylation. The reaction often employs iodine in the presence of suitable solvents.

- Carboxylation : Following iodination, the introduction of the carboxylic acid group can be achieved through high-pressure reactions involving carbon dioxide and catalysts.

Industrial Production Techniques

- Large-scale Iodination : Industrial methods focus on optimizing iodination processes to ensure high yields and purity. Techniques such as recrystallization or chromatography are commonly used for purification.

Scientific Research Applications

4-Iodonaphthalene-1-carboxylic acid has found applications across various scientific disciplines:

Organic Synthesis

- Building Block for Complex Molecules : It serves as a precursor in the synthesis of complex aromatic compounds, facilitating the creation of diverse chemical entities through substitution reactions .

Medicinal Chemistry

- Potential Drug Development : Research has explored its role as a pharmacophore in drug design, particularly in developing compounds targeting specific biological pathways. Its interactions with biomolecules are being investigated for therapeutic applications .

Material Science

- Production of Advanced Materials : The compound is utilized in creating dyes and pigments, contributing to the development of new materials with specific properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Iodonaphthalene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in organic synthesis, it may act as an electrophile in substitution reactions. In biological systems, it may interact with proteins or nucleic acids, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

- 4-Bromonaphthalene-1-carboxylic acid

- 4-Chloronaphthalene-1-carboxylic acid

- 4-Fluoronaphthalene-1-carboxylic acid

Uniqueness

4-Iodonaphthalene-1-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The larger atomic size and higher polarizability of iodine make it a more reactive electrophile in substitution reactions, and it can also participate in specific interactions with other molecules that are not possible with smaller halogens .

Biological Activity

4-Iodonaphthalene-1-carboxylic acid is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene ring system substituted with an iodine atom and a carboxylic acid group. This structure is significant as it may influence the compound's interaction with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Decarboxylative Halogenation : This method involves the introduction of iodine into carboxylic acids, yielding halogenated products efficiently .

- Cross-Coupling Reactions : Utilizing palladium-catalyzed reactions can facilitate the formation of aryl halides from naphthalene derivatives .

Biological Activity

The biological activity of this compound has been explored in several studies, revealing its potential as an anticancer agent and its role in various biochemical pathways.

Anticancer Properties

Research indicates that compounds with iodine substitutions often exhibit enhanced cytotoxicity against cancer cell lines. For instance, studies have shown that analogs of 4-iodonaphthalene derivatives can inhibit tumor growth by inducing apoptosis in cancer cells . The mechanism often involves:

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells.

- DNA Intercalation : Compounds can intercalate into DNA, disrupting replication and transcription processes.

Other Biological Activities

Beyond anticancer effects, this compound has been studied for:

- Antimicrobial Activity : Demonstrating effectiveness against various bacterial strains.

- Enzyme Inhibition : Acting as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies

Several case studies highlight the biological relevance of this compound:

- Study on Cytotoxicity : An investigation into its effects on human cancer cell lines showed significant dose-dependent cytotoxicity, with IC50 values comparable to known chemotherapeutics .

- Mechanistic Insights : A study elucidated that the compound's ability to generate ROS was a key factor in its cytotoxic effects, leading to increased apoptosis markers in treated cells .

- Antimicrobial Testing : In vitro tests indicated that 4-iodonaphthalene derivatives exhibited broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria .

Data Summary

Properties

CAS No. |

91059-41-5 |

|---|---|

Molecular Formula |

C11H7IO2 |

Molecular Weight |

298.08 g/mol |

IUPAC Name |

4-iodonaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C11H7IO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,(H,13,14) |

InChI Key |

IKUGXOILLMFCRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2I)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.